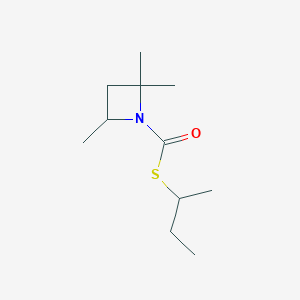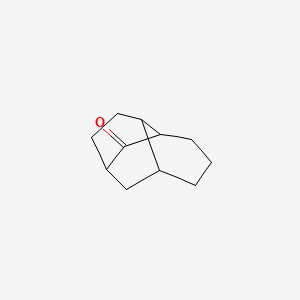![molecular formula C11H14SSn B14625442 Stannane, benzo[b]thien-2-yltrimethyl- CAS No. 57083-16-6](/img/structure/B14625442.png)
Stannane, benzo[b]thien-2-yltrimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, benzo[b]thien-2-yltrimethyl- is a chemical compound with the molecular formula C11H14SSn. It is also known as benzo[b]thien-2-yltrimethylstannane. This compound is part of the organotin family, which are compounds containing tin atoms bonded to carbon atoms. Organotin compounds are widely used in various industrial applications due to their unique chemical properties .
Vorbereitungsmethoden
The synthesis of stannane, benzo[b]thien-2-yltrimethyl- typically involves the reaction of benzo[b]thiophene with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Analyse Chemischer Reaktionen
Stannane, benzo[b]thien-2-yltrimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine .
Wissenschaftliche Forschungsanwendungen
Stannane, benzo[b]thien-2-yltrimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of stannane, benzo[b]thien-2-yltrimethyl- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in the modulation of enzyme activity, signal transduction pathways, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Stannane, benzo[b]thien-2-yltrimethyl- can be compared with other organotin compounds, such as:
Trimethyltin chloride: A simpler organotin compound used in similar applications.
Tributyltin chloride: Another organotin compound with different chemical properties and applications.
Tetramethyltin: A related compound with four methyl groups bonded to the tin atom.
The uniqueness of stannane, benzo[b]thien-2-yltrimethyl- lies in its benzo[b]thiophene moiety, which imparts distinct chemical and biological properties compared to other organotin compounds .
Eigenschaften
CAS-Nummer |
57083-16-6 |
|---|---|
Molekularformel |
C11H14SSn |
Molekulargewicht |
297.01 g/mol |
IUPAC-Name |
1-benzothiophen-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C8H5S.3CH3.Sn/c1-2-4-8-7(3-1)5-6-9-8;;;;/h1-5H;3*1H3; |
InChI-Schlüssel |
KQGIXAQXDDCUMT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


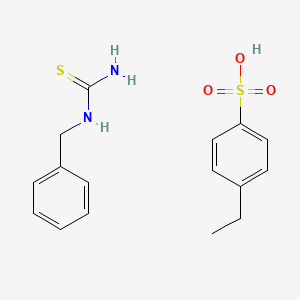

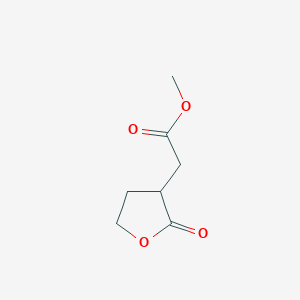
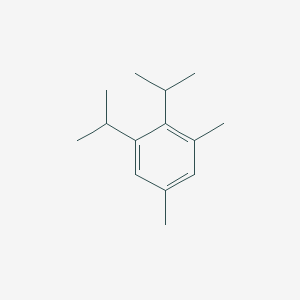
![Bis{2-[(2-hydroxyethyl)(octadecyl)amino]ethyl} nonanedioate](/img/structure/B14625391.png)
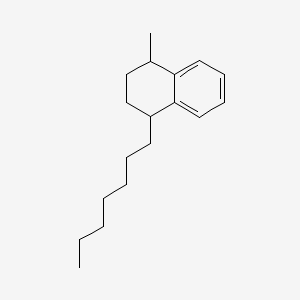

![1,1-Dibromo-2-cyclobutylidenespiro[2.3]hexane](/img/structure/B14625404.png)
![3-Methyl-10-propylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14625405.png)
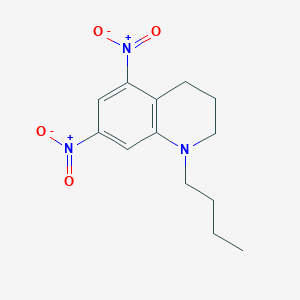
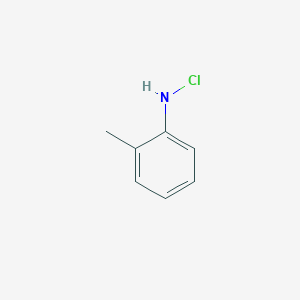
![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
